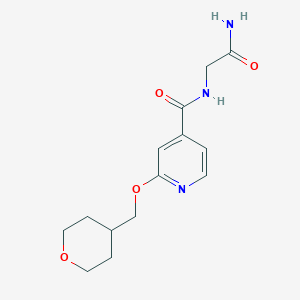

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic compound featuring an isonicotinamide core substituted with a tetrahydro-2H-pyran-4-yl methoxy group and a 2-amino-2-oxoethyl side chain. Structurally, it combines a pyranyl ether, a carbamoyl group, and an aromatic pyridine ring. The tetrahydro-2H-pyran moiety may enhance metabolic stability compared to linear ethers, while the amide groups could facilitate hydrogen bonding interactions .

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c15-12(18)8-17-14(19)11-1-4-16-13(7-11)21-9-10-2-5-20-6-3-10/h1,4,7,10H,2-3,5-6,8-9H2,(H2,15,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXZGDJZAFNFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide typically involves multiple steps, including the formation of the isonicotinamide core, the introduction of the tetrahydro-2H-pyran-4-yl group, and the incorporation of the amino-oxoethyl moiety. Common synthetic routes may involve:

Formation of the Isonicotinamide Core: This step often involves the reaction of isonicotinic acid with appropriate reagents to form the isonicotinamide structure.

Introduction of the Tetrahydro-2H-pyran-4-yl Group: This can be achieved through the reaction of the isonicotinamide intermediate with tetrahydro-2H-pyran-4-yl methanol under suitable conditions.

Incorporation of the Amino-Oxoethyl Moiety: This step involves the reaction of the intermediate with an amino-oxoethyl reagent, such as glycine or its derivatives, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with modified functional groups.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is employed in biochemical studies to investigate enzyme interactions, protein binding, and cellular processes.

Medicine: The compound has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Target Compound

- Core : IsoNicotinamide (pyridine-4-carboxamide).

- Substituents: Tetrahydro-2H-pyran-4-yl methoxy group at position 2. 2-Amino-2-oxoethyl group on the amide nitrogen.

Comparable Compounds

N-((Tetrahydro-2H-pyran-2-yl)oxy)acetamide (S1)

- Features a tetrahydro-2H-pyran-2-yl ether and acetamide group.

- Synthesized via THP protection of acetohydroxamic acid, yielding 71% .

- Structural similarity: Cyclic ether enhances solubility; acetamide mirrors the carbamoyl group in the target.

Thiohydantoin-Isonicotinamide Derivatives (2D, 3D, 4D)

- Core: Thiohydantoin fused with isonicotinamide.

- Substituents: Varied aryl groups (e.g., nitrophenyl, m-tolyl) at the 2-oxoethyl position.

- Key differences: Thiohydantoin ring introduces sulfur and additional hydrogen-bonding sites absent in the target compound .

Physicochemical Properties

| Compound | Melting Point (°C) | IR Features (cm⁻¹) | Key NMR Signals (δ, ppm) |

|---|---|---|---|

| S1 | Not reported | Amide C=O (1650–1700) | THP protons (1.4–4.0), NH (6.5–7.0) |

| 2D (Thiohydantoin) | 210–213 | C=O (1680), C=S (1250) | Aromatic H (7.5–8.5), cyclohexyl (1.0–2.5) |

| 3D (Thiohydantoin) | 235–238 | C=O (1685), C=S (1245) | m-Tolyl CH₃ (2.3), aromatic H (7.0–8.0) |

| Target (Inferred) | – | Amide C=O (~1650–1700), NH₂ (~3300) | Pyridine H (~8.0–8.5), pyranyl (1.5–4.0) |

- The target’s pyranyl methoxy group may lower melting points compared to rigid thiohydantoin derivatives. Its IR and NMR profiles would align with amide and ether functionalities .

Biological Activity

N-(2-amino-2-oxoethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a nicotinamide core, an amino-oxoethyl group, and a tetrahydro-2H-pyran-4-yl ether group. This unique configuration suggests multiple potential interactions with biological targets.

Molecular Formula: C₁₄H₁₈N₂O₃

Molecular Weight: 270.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of isonicotinamide compounds exhibit significant anticancer properties. For instance, studies have shown that certain isonicotinamide derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Case Study:

A study on similar compounds demonstrated that they effectively inhibited the growth of HT-29 colorectal cancer cells with an IC50 value of approximately 3.38 μM, showcasing their potential as anticancer agents .

| Compound | IC50 (μM) | Target |

|---|---|---|

| SQ2 | 3.38 | HT-29 |

| Cabozantinib | 9.10 | Reference |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have been tested against various pathogens, demonstrating efficacy against both bacterial and fungal strains.

Research Findings:

In vitro studies have shown that related compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial potency .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

- Absorption: The compound's solubility and permeability are critical factors influencing its bioavailability.

- Metabolism: Investigations into metabolic pathways can reveal potential active metabolites that contribute to its biological effects.

- Toxicity Assessments: Preliminary studies indicate a favorable safety profile; however, comprehensive toxicity evaluations are necessary for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.